2-propyl-1H-benzimidazol-4-ol

Description

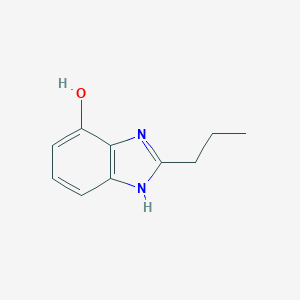

2-Propyl-1H-benzimidazol-4-ol is a benzimidazole derivative characterized by a bicyclic aromatic system fused with an imidazole ring. The compound features a hydroxyl (-OH) substituent at the 4-position and a propyl (-CH₂CH₂CH₃) group at the 2-position of the benzimidazole core. This substitution pattern confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the propyl chain.

Properties

CAS No. |

113895-78-6 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-propyl-1H-benzimidazol-4-ol |

InChI |

InChI=1S/C10H12N2O/c1-2-4-9-11-7-5-3-6-8(13)10(7)12-9/h3,5-6,13H,2,4H2,1H3,(H,11,12) |

InChI Key |

VWHZGBJBYSIHNO-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=C(N1)C=CC=C2O |

Canonical SMILES |

CCCC1=NC2=C(N1)C=CC=C2O |

Synonyms |

Benzimidazol-4-ol, 2-propyl- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and chemical behaviors depending on substituent type, position, and electronic effects. Below is a comparative analysis of 2-propyl-1H-benzimidazol-4-ol with structurally related compounds:

Table 1: Key Properties of Selected Benzimidazole Derivatives

Key Findings:

Substituent Effects on Solubility: The hydroxyl group in this compound enhances polarity compared to non-polar analogs like omeprazole. However, its solubility remains low due to the hydrophobic propyl chain. In contrast, the butanoic acid derivative in exhibits pH-dependent solubility, increasing in basic conditions due to deprotonation of the carboxylic acid group .

Acidity and Reactivity :

- The hydroxyl group in this compound has a higher pKa (~9.5–10.5) compared to thiol-containing benzimidazoles (pKa ~6.8–7.5), making it less acidic. This difference influences reactivity in nucleophilic substitution or metal coordination.

The butanoic acid derivative in , with a bulky amino substituent, may act as a precursor for drug candidates targeting enzyme inhibition .

Synthetic Methodology :

- Alkaline hydrolysis (e.g., NaOH treatment) and pH adjustment, as described in , are common steps in benzimidazole synthesis. These methods likely apply to this compound, though optimization for propyl group stability may be required .

Structural and Crystallographic Insights

Crystallographic analysis using programs like SHELXL (part of the SHELX suite) is critical for determining the precise conformation of benzimidazole derivatives . For example, the propyl chain in this compound may adopt a gauche conformation to minimize steric hindrance, while the hydroxyl group participates in hydrogen bonding. Such structural details are essential for understanding intermolecular interactions in solid-state formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.